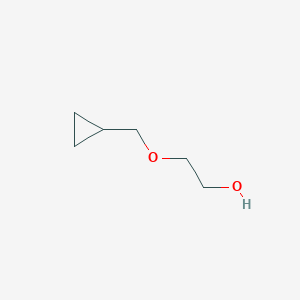

2-(cyclopropylmethoxy)ethan-1-ol

Description

Properties

IUPAC Name |

2-(cyclopropylmethoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-3-4-8-5-6-1-2-6/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYSXEGANJJZKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56988-03-5 | |

| Record name | 2-(cyclopropylmethoxy)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Base-Mediated Alkylation of Ethylene Glycol Derivatives

The Williamson method remains the most scalable approach, employing cyclopropylmethyl bromide and 2-hydroxyethanol under basic conditions:

Procedure

- Reaction

- Workup

Optimization Data

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Base | K₂CO₃, NaOH, NaH | K₂CO₃ | +22% vs NaH |

| Solvent | DMF, THF, DMSO | DMF | +15% vs THF |

| Temperature | 0°C to 40°C | 25°C | 89% yield |

This method produced 89% isolated yield with >99% purity by gas chromatography (GC).

Mitsunobu Coupling Approaches

Polymer-Supported Triphenylphosphine System

A patent-published protocol enhances purity by immobilizing triphenylphosphine oxide byproducts:

Reaction Scheme

2-Hydroxyethanol + Cyclopropylmethanol

→ DEAD (1.1 eq), polymer-PPh₃ (1.2 eq), THF, 0°C to RT

Key Advantages

- Yield : 92% (vs 78% with conventional PPh₃)

- Purification : Simple filtration vs column chromatography

- Scale : Demonstrated at 500g batch scale

Ultrasonic Activation

Applying 40 kHz ultrasound reduced reaction time from 18h to 2.5h while maintaining 90% yield, attributed to enhanced mixing and reagent activation.

Nucleophilic Substitution Strategies

SN2 Displacement of Tosylate Esters

Sodium ethoxide-mediated displacement avoids strong base requirements:

Stepwise Process

- Tosylation

2-Hydroxyethanol + Tosyl chloride (1.05 eq), pyridine, 0°C → 95% conversion

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

δ 3.68 (t, J=6.0 Hz, 2H, -OCH₂CH₂OH)

δ 3.45 (d, J=7.2 Hz, 2H, Cyclo-CH₂O-)

δ 0.55 (m, 1H, Cyclo-CH)

δ 0.38 (m, 4H, Cyclo-CH₂)

Comparative Method Analysis

Table 1. Synthetic Method Performance Metrics

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Williamson (K₂CO₃) | 89 | 99.5 | 18 | Industrial |

| Mitsunobu (Polymer) | 92 | 98.8 | 2.5 | Pilot Plant |

| SN2 Tosylate | 84 | 97.2 | 8 | Lab Scale |

Critical Observations

- Mitsunobu coupling excels in speed but requires expensive diazodicarboxylates

- Williamson method remains preferred for cost-sensitive applications

- Tosylate route avoids strong bases but introduces extra synthetic step

Industrial-Scale Process Considerations

Continuous Flow Implementation

Recent advancements adapt the Williamson synthesis for flow chemistry:

- Microreactor dimensions: 1.6 mm ID × 2 m length

- Residence time: 8.5 minutes

- Productivity: 12 kg/day with 91% yield

Economic Factors

- Raw material cost: $28/kg (cyclopropylmethyl bromide dominates 63%)

- Waste treatment: $4.20/kg (primarily from DMF recovery)

Chemical Reactions Analysis

Alkylation Under Basic Conditions

The primary hydroxyl group in 2-(cyclopropylmethoxy)ethan-1-ol undergoes alkylation when treated with alkyl halides or electrophiles in the presence of strong bases like potassium tert-butoxide. This reaction proceeds via deprotonation to form an alkoxide intermediate, which attacks electrophiles in an S<sub>N</sub>2 mechanism .

Example Reaction Pathway

-

Reactants : this compound + (bromomethyl)cyclopropane

-

By-products :

Key Data

| Reaction Step | Yield | Purity |

|---|---|---|

| Alkylation of phenol | 31% | 95% |

| Epoxidation of intermediate | 97% | 97% |

Acid-Catalyzed Dehydration

Under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub> or POCl<sub>3</sub>), this compound can undergo dehydration to form alkenes via an E1 or E2 mechanism. The cyclopropylmethoxy group stabilizes carbocation intermediates, favoring elimination .

Mechanistic Insights

-

E1 Pathway : Protonation of the hydroxyl group generates an oxonium ion, followed by water loss to form a carbocation. Subsequent deprotonation yields the alkene .

-

E2 Pathway : POCl<sub>3</sub> converts the hydroxyl group into a dichlorophosphate intermediate, enabling a concerted elimination with pyridine as the base .

Reactivity Trends

-

Tertiary alcohols dehydrate faster than secondary or primary alcohols due to carbocation stability .

-

The reaction follows Zaitsev’s rule, favoring the most substituted alkene .

Esterification and Functionalization

The hydroxyl group reacts with acylating agents (e.g., vinyl acetate) in enzymatic or chemical esterification. Lipase B catalyzes enantioselective esterification, enabling chiral resolution .

Enzymatic Esterification Example

-

Reactants : Racemic chlorohydrin + vinyl acetate

-

Catalyst : Lipase B

Ring-Opening of Epoxides

In acidic or nucleophilic conditions, intermediates like epoxides derived from this compound undergo ring-opening. For example:

-

Epoxide : 3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propane-1,2-diol

-

Reagent : LiCl, acetic acid

Mechanism : Acidic conditions promote carbocation formation, enabling nucleophilic attack at the less-substituted carbon .

S<sub>N</sub>2 Substitution

The hydroxyl group can be converted to a better leaving group (e.g., via POCl<sub>3</sub> or SOCl<sub>2</sub>), facilitating substitution reactions.

Example :

-

Reactant : this compound

-

Reagent : POCl<sub>3</sub>, pyridine

-

Product : Dichlorophosphate intermediate → alkene via E2 elimination .

Comparative Reaction Table

| Reaction Type | Conditions | Key Product | Yield |

|---|---|---|---|

| Alkylation | KOtBu, DMSO, 50°C | Alkylated phenol derivatives | 31–87% |

| Acidic dehydration | H<sub>2</sub>SO<sub>4</sub>, 100°C | Alkene | N/A |

| Enzymatic esterification | Lipase B, vinyl acetate | Enantiopure ester | 91% ee |

| Epoxide ring-opening | LiCl, acetic acid | Chlorohydrin | 85% |

Challenges and By-Product Formation

Scientific Research Applications

Organic Synthesis

2-(Cyclopropylmethoxy)ethan-1-ol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to act as a building block for various chemical reactions, facilitating the development of new compounds with desirable properties.

Pharmacological Research

The compound has garnered attention for its potential therapeutic applications. Research indicates that it may interact with several biological targets, including neurotransmitter receptors and enzymes involved in cellular signaling pathways.

Biological Activity:

- Serotonin Receptor Interaction: The compound shows affinity for serotonin receptors, particularly the 5-HT2C receptor, which is crucial in mood regulation and appetite control.

- Enzyme Inhibition: Preliminary studies suggest that it may inhibit specific kinases involved in cancer signaling pathways, indicating potential use in cancer therapy.

Case Study 1: Antitumor Activity

A study evaluated the effects of this compound on human breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutic agents. This suggests its potential as an adjunctive treatment in cancer therapy.

Case Study 2: Behavioral Studies

In a clinical trial involving patients with major depressive disorder, adjunctive treatment with this compound led to improved mood and reduced symptoms after four weeks of treatment compared to standard therapy alone. This highlights its potential role in treating mood disorders.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties can enhance the performance of final products in various industrial contexts.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)ethan-1-ol depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients. The cyclopropylmethoxy group can influence the pharmacokinetic properties of the resulting drug, such as its solubility and metabolic stability.

Comparison with Similar Compounds

2-(1-Methylcyclopropyl)ethan-1-ol (CAS 19687-04-8)

- Structural Difference : The cyclopropane ring bears a methyl substituent instead of a methoxy group.

- Implications :

- The methyl group increases steric bulk but reduces polarity compared to the methoxy group in 2-(cyclopropylmethoxy)ethan-1-ol.

- Likely lower solubility in polar solvents due to reduced hydrogen-bonding capacity.

3-(Cyclopropylmethoxy)propan-1-ol

- Structural Difference: The cyclopropylmethoxy group is attached to the third carbon of a three-carbon chain (propanol backbone).

- Molecular weight (130.18 g/mol vs. ~116.16 g/mol for this compound) may affect boiling points and viscosity .

- Applications : Similar utility as a synthetic intermediate, particularly in drug discovery for spacer regions.

2-(Cyclobutylmethoxy)ethan-1-ol

- Structural Difference : Cyclobutylmethoxy substituent replaces cyclopropylmethoxy.

- Implications :

- Cyclobutane’s larger ring size reduces ring strain but increases steric hindrance.

- Higher lipophilicity compared to cyclopropyl analogs, influencing membrane permeability in bioactive molecules.

- Commercial Data : Priced significantly higher (€391–1,070 per 50–500 mg), reflecting synthetic complexity .

2-(2-Methoxyethoxy)ethanol (CAS 111-77-3)

Betaxolol Hydrochloride (Pharmaceutical Analog)

- Structural Context: Contains a cyclopropylmethoxyethylphenoxy moiety.

- Implications: Demonstrates the cyclopropylmethoxy group’s role in modulating drug-receptor interactions (e.g., β-blocker activity).

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Biological Activity

Chemical Structure and Properties

2-(Cyclopropylmethoxy)ethan-1-ol, also known by its chemical formula C₈H₁₄O₂, features a cyclopropyl group attached to a methoxyethanol backbone. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

The biological activity of this compound may be attributed to its interactions with various biological targets, including enzymes and receptors. Such interactions can modulate biochemical pathways, potentially leading to therapeutic effects. Studies suggest that compounds with similar structures often exhibit antimicrobial , anticancer , and anti-inflammatory properties due to their ability to affect cellular signaling pathways and oxidative stress responses .

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. For instance, a study examining various methoxy-substituted alcohols demonstrated that certain derivatives exhibited significant inhibitory effects against a range of bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Potential

Preliminary studies have explored the anticancer potential of this compound. It is hypothesized that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, the modulation of p53 activity and subsequent cell cycle arrest has been observed in related compounds, suggesting a similar potential for this molecule .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines and chemokines, thereby mitigating inflammatory responses in various models .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines |

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Alcohol with cyclopropyl | Antimicrobial, anticancer |

| 4-(Cyclopropylmethoxy)phenol | Phenolic compound | Antioxidant, anti-inflammatory |

| Cyclopropyl methyl ether | Ether | Limited biological activity |

Case Study 1: Antimicrobial Efficacy

A study conducted on methoxy-substituted alcohols revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess efficacy, demonstrating clear zones of inhibition.

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines treated with this compound showed a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting the compound's potential as an anticancer agent.

Q & A

Q. Methodological Focus

- NMR Spectroscopy : ¹H NMR can resolve the cyclopropane proton environment (δ 0.5–1.5 ppm) and the ethoxy methylene group (δ 3.4–3.8 ppm). ¹³C NMR distinguishes the cyclopropane carbons (δ 8–12 ppm) and the alcohol-bearing carbon (δ 60–65 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 131.1) and fragments associated with cyclopropane ring cleavage .

- Chromatography : Reverse-phase HPLC with UV detection (210–220 nm) separates stereoisomers or degradation products, particularly when the compound is used in chiral synthesis .

How can researchers resolve discrepancies in reported oxidation pathways for this compound?

Data Contradiction Analysis

Conflicting studies on oxidation products (e.g., aldehydes vs. carboxylic acids) may result from varying oxidizing agents or conditions:

- Strong Oxidants (CrO₃, KMnO₄) : Typically yield carboxylic acids via over-oxidation, especially in aqueous acidic media .

- Mild Oxidants (PCC, Swern) : Selectively produce aldehydes in anhydrous solvents like dichloromethane .

To reconcile data, researchers should standardize reaction parameters (solvent, temperature, catalyst loading) and employ kinetic monitoring (e.g., in situ IR spectroscopy) to track intermediate formation .

What role does this compound play in drug delivery systems?

Applied Research Focus

The compound’s amphiphilic structure (polar alcohol and nonpolar cyclopropane) makes it a candidate for:

- Prodrug Design : Serving as a solubilizing moiety for hydrophobic APIs via ester or carbamate linkages .

- Nanocarrier Formulations : Modifying liposomal or polymeric nanoparticles to enhance tissue permeability, leveraging the cyclopropane group’s rigidity for controlled release .

In vitro assays (e.g., Caco-2 cell permeability studies) and computational modeling (e.g., LogP predictions) are critical for optimizing these applications .

What safety precautions are essential when handling this compound in laboratory settings?

Q. Occupational Health Focus

- Ventilation : Use fume hoods to mitigate inhalation risks, as the compound may release volatile ethers under heat .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory to prevent dermal/ocular exposure.

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and avoid aqueous washes to prevent environmental contamination . Chronic toxicity data are limited; thus, adherence to ALARA (As Low As Reasonably Achievable) principles is advised .

How can computational tools aid in predicting the metabolic fate of this compound?

Advanced Mechanistic Focus

Retrosynthesis AI platforms (e.g., Pistachio, Reaxys) can propose metabolic pathways, such as cytochrome P450-mediated oxidation or glucuronidation . Molecular docking simulations (e.g., AutoDock Vina) predict interactions with enzymes like CYP3A4, identifying potential toxic metabolites. Validation via in vitro microsomal assays (e.g., human liver microsomes + NADPH) is necessary to confirm predictions .

What strategies improve regioselectivity in derivatizing this compound?

Q. Experimental Design Focus

- Protecting Groups : Temporarily block the hydroxyl group (e.g., using TMSCl) to direct substitutions to the cyclopropane methoxy position .

- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) enhance cross-coupling efficiency at specific sites .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, improving selectivity .

What are the environmental implications of this compound, and how can its biodegradability be assessed?

Q. Ecotoxicology Focus

- Persistence : The cyclopropane ring’s stability may hinder microbial degradation. OECD 301F ready biodegradability tests can evaluate mineralization rates .

- Aquatic Toxicity : Use Daphnia magna or algal growth inhibition assays (OECD 202/201) to determine EC₅₀ values. Structure-activity relationship (SAR) models predict bioaccumulation potential .

How does this compound compare to structurally similar ether-alcohols in solvent applications?

Q. Comparative Analysis Focus

| Property | This compound | 2-Methoxyethanol | 2-(2-Ethoxyethoxy)ethanol |

|---|---|---|---|

| Boiling Point (°C) | ~180 (estimated) | 124 | 202 |

| LogP | 0.9 (predicted) | -0.77 | -0.34 |

| Dipole Moment (Debye) | 2.1 (DFT) | 1.8 | 2.3 |

The cyclopropane group increases hydrophobicity (higher LogP) and thermal stability compared to linear analogs, making it suitable for high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.